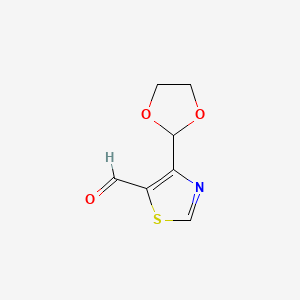
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is an organic compound that features a unique combination of a dioxolane ring and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable aldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The thiazole ring can then be introduced through a cyclization reaction involving a thioamide and a halogenated compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Catalysts and solvents are chosen to minimize environmental impact and ensure the safety of the production process.
化学反応の分析
Types of Reactions
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The thiazole ring can interact with various biological receptors, modulating their function and leading to specific biological effects .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler compound with a dioxolane ring, used as a solvent and in the synthesis of other chemicals.
1,3-Thiazole: A basic thiazole ring structure, widely used in pharmaceuticals and agrochemicals.
Uniqueness
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to the combination of both dioxolane and thiazole rings in a single molecule.
特性
分子式 |
C7H7NO3S |
|---|---|
分子量 |
185.20 g/mol |
IUPAC名 |
4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H7NO3S/c9-3-5-6(8-4-12-5)7-10-1-2-11-7/h3-4,7H,1-2H2 |
InChIキー |
KDLZETODBXRCSL-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=C(SC=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


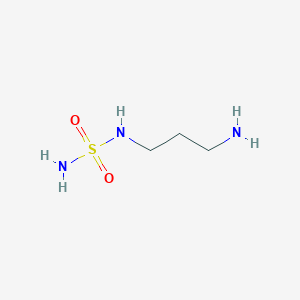
![N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13571975.png)
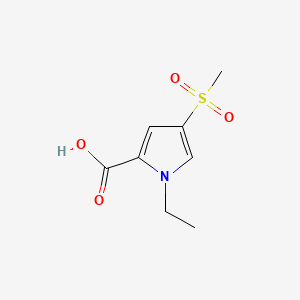
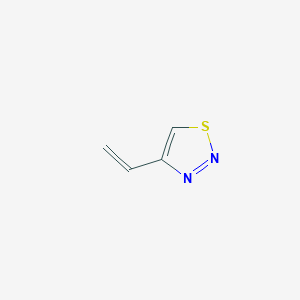

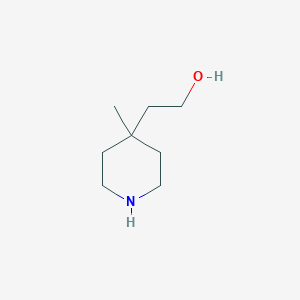
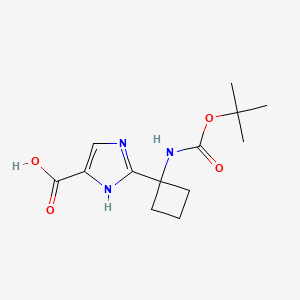
![2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13571998.png)
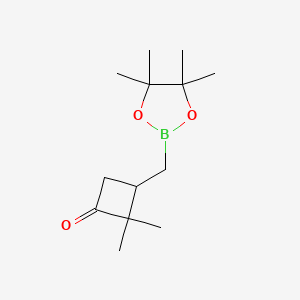
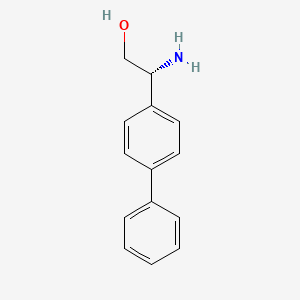
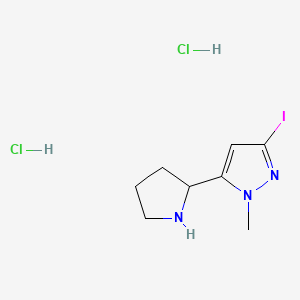
![3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]anilinedihydrochloride](/img/structure/B13572023.png)
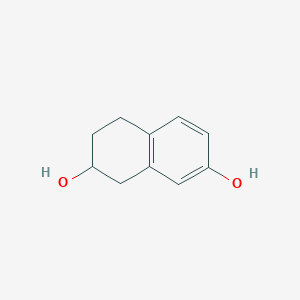
![{2-Aminospiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13572049.png)
